molecular formula C14H17N5O3 B11125597 Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate

Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate

Cat. No.: B11125597
M. Wt: 303.32 g/mol
InChI Key: SQCDDSFKIKCCRW-UHFFFAOYSA-N
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Description

Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate typically involves a multi-step process. One common method includes the condensation of substituted acetophenones with aryl aldehydes and 5-aminotetrazole using a catalyst such as tetrabromobenzene-1,3-disulfonamide. This reaction is carried out under solvent-free conditions at elevated temperatures (around 100°C) to yield the desired tetrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tetrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolo[1,5-a]pyrimidines: These compounds share a similar tetrazole ring structure and have comparable biological activities.

    Tetrazolo[1,5-a]pyridines: Another class of compounds with a tetrazole ring, known for their diverse applications in medicinal chemistry.

Uniqueness

Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring fused with a pyridine derivative and a piperidine moiety , contributing to its diverse biological interactions. Its molecular formula is C15_{15}H18_{18}N6_{6}O2_2, with a molecular weight of 303.32 g/mol. The presence of the tetrazole ring allows it to mimic carboxylic acids, facilitating interactions with various enzymes and receptors within biological systems.

Mechanisms of Biological Activity

This compound has been studied for several potential biological activities:

  • Enzyme Inhibition : The tetrazole moiety can effectively bind to enzyme active sites, potentially inhibiting their activity. This feature is crucial for developing therapeutic agents targeting specific metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, modulating their functions which could lead to therapeutic effects in diseases such as cancer and infections.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For example, compounds with similar structural features have shown cytotoxic effects in cancer cell lines, inhibiting key signaling pathways such as AKT and mTOR, which are critical in cancer progression .

CompoundActivityMechanism
MM129AntitumorInhibits Bruton’s tyrosine kinase (BTK)
MM134CytotoxicInduces apoptosis through AKT pathway inhibition

Binding Affinity Studies

Research involving binding affinity studies has demonstrated that this compound interacts effectively with various biological targets. Its ability to mimic carboxylic acids enhances its binding capabilities to enzymes involved in critical metabolic pathways. This interaction is vital for understanding its pharmacological effects and therapeutic potential.

Comparative Analysis with Similar Compounds

The following table illustrates the structural similarities and differences between this compound and other related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(tetrazol-2-yl)acetateContains a tetrazole ringSimpler structure; fewer functional groups
N-[2-(pyridin-3-carbonyl)amino]-2-pyridinecarboxamidePyridine derivativesLacks the piperidine moiety
6-(piperidin-4-yloxy)pyridine-2-carboxylic acidPiperidine linked to a pyridineDifferent functional group; more acidic

This compound stands out due to its combination of a piperidine ring with a tetrazole-pyridine system, enhancing its potential for diverse biological interactions compared to simpler analogs.

Properties

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

methyl 2-[1-(tetrazolo[1,5-a]pyridine-6-carbonyl)piperidin-4-yl]acetate

InChI

InChI=1S/C14H17N5O3/c1-22-13(20)8-10-4-6-18(7-5-10)14(21)11-2-3-12-15-16-17-19(12)9-11/h2-3,9-10H,4-8H2,1H3

InChI Key

SQCDDSFKIKCCRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=CN3C(=NN=N3)C=C2

Origin of Product

United States

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